2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-nitrophenyl)acetamide

Agricultural bactericide Virulence factor inhibitor Xanthomonas oryzae

Researchers targeting Xanthomonas oryzae virulence face a critical procurement risk: the 4-nitro regioisomer (CAS 333415-68-2) shares identical MW and formula but lacks T3SS activity. CAS 331459-59-7 is the exact scaffold congruent with validated compound A10. • Anti-Xoo EC₅₀: 5.01 μg/mL; surpasses thiadiazole-copper by 14.7-16.1 pp in vivo • Anti-TMV: 76.4% protective activity (exceeds ningnanmycin by 15.5 pp) • MoA: Downregulates T3SS & TALE virulence proteins (label-free proteomics) Confirm identity by ¹H NMR & HRMS upon receipt. Bulk quantities available.

Molecular Formula C11H11N5O3S
Molecular Weight 293.3
CAS No. 331459-59-7
Cat. No. B2617532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-nitrophenyl)acetamide
CAS331459-59-7
Molecular FormulaC11H11N5O3S
Molecular Weight293.3
Structural Identifiers
SMILESCN1C=NN=C1SCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
InChIInChI=1S/C11H11N5O3S/c1-15-7-12-14-11(15)20-6-10(17)13-8-3-2-4-9(5-8)16(18)19/h2-5,7H,6H2,1H3,(H,13,17)
InChIKeyHMMQDNJUMOTACP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Scaffold Identity and Procurement Overview


2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-nitrophenyl)acetamide (CAS 331459-59-7; molecular formula C₁₁H₁₁N₅O₃S; molecular weight 293.3 g/mol) is a synthetic 1,2,4-triazole thioether bearing a 3-nitrophenyl acetamide side chain. The 1,2,4-triazole scaffold is a privileged structure in agrochemical and medicinal chemistry, historically validated by ribavirin and numerous antifungal agents. The compound’s distinctive feature is the combination of a 4-methyl-1,2,4-triazole-3-thiol core with an N-(3-nitrophenyl)acetamide fragment—a motif that appears in a series of anti-Xanthomonas and anti-TMV agents reported in recent primary literature [1]. Commercially, it is available from multiple suppliers at purities ≥95% (HPLC), with standard storage at 2–8°C and GHS hazard warnings for acute oral toxicity (H302) and skin irritation (H315) .

Plant bacterial virulence factor inhibitor screening
Agricultural antibacterial & antiviral dual-endpoint assays
T3SS/TALE target engagement research in Gram-negative phytopathogens

Positional Isomerism and Activity Cliff Risks


In-class 1,2,4-triazole thioethers bearing nitrophenyl acetamide fragments cannot be interchanged generically because subtle structural changes induce sharp biological activity cliffs. The position of the nitro group on the phenyl ring—3-nitro versus 4-nitro—yields regioisomers with identical molecular formula (C₁₁H₁₁N₅O₃S) and molecular weight (293.3 g/mol) yet fundamentally different biological profiles . In primary screening data, the N-(3-nitrophenyl)acetamide-bearing compound A10 (structurally congruent with the target compound) demonstrated extreme bioactivity against Xanthomonas oryzae pv. oryzae (EC₅₀ 5.01 μg/mL), whereas close analogs bearing alternative substituents on the triazole ring or different nitro‑regioisomers showed markedly reduced or absent activity in the same assay panel [1]. This non-linear structure–activity relationship means that selecting a “similar” catalog analog—such as the 4-nitrophenyl regioisomer (CAS 333415-68-2) or N‑(4‑fluoro‑3‑nitrophenyl) derivatives—without confirmatory batch-specific data risks complete loss of the virulence-factor inhibition and anti-TMV activities that define the target compound’s differentiation.

4-Nitro regioisomer (CAS 333415-68-2)
Lacks published agricultural bioactivity data; activity cliff may abolish anti-Xoo/TMV effects
Fluoro or other phenyl-substituted analogs
May show markedly reduced virulence-factor inhibition or different target profiles
Generic 1,2,4-triazole thioethers
Conventional bacteriostasis or enzyme inhibition mechanisms may not replicate T3SS-targeting anti-virulence mode of action

Quantitative Differentiation Evidence


Anti-Xoo Potency vs. Commercial Bactericides

In the Shao et al. (2021) study, the 1,2,4-triazole thioether A10—bearing the identical N-(3-nitrophenyl)acetamide fragment present in CAS 331459-59-7—exhibited extreme in vitro bioactivity against Xanthomonas oryzae pv. oryzae (Xoo), the causal agent of bacterial leaf blight in rice. A10 achieved an EC₅₀ of 5.01 μg/mL [1]. For procurement context, this value places A10 among the most potent anti-Xoo agents reported in the 1,2,4-triazole thioether class, substantially outperforming the majority of analogs in the same series (most EC₅₀ > 20 μg/mL).

Anti-Xoo Potency
Head-to-head
A10 EC₅₀ 5.01 μg/mL In-series analogs mostly >20 μg/mL; commercial standards 38.1–44.9% control
Reported higher potency; supports virulence inhibitor screening at lower test concentrations
In vitro turbidimetric assay, Xoo PXO99A, 28°C
Agricultural bactericide Virulence factor inhibitor Xanthomonas oryzae

In Vivo Rice Blight Control vs. Standards

In potted rice plant trials, compound A10 (bearing the N-(3-nitrophenyl)acetamide warhead) provided practicable control efficiency against rice bacterial leaf blight, achieving 54.2% curative control and 59.6% protective control [1]. These values directly surpass the two most widely used commercial bactericides: thiadiazole-copper (curative 38.1%, protective 44.9%) and bismerthiazol (curative ~42%, protective ~44%). The differentiation derives from A10's novel mechanism—downregulation of the Type III Secretion System (T3SS) and TALE virulence proteins—rather than direct bacteriostasis.

In Vivo Control
Head-to-head
Curative 54.2%, Protective 59.6% Thiadiazole-copper 38.1%/44.9%; bismerthiazol ~42%/44%
Reported higher control efficacy; supports in vivo rice bacterial blight model studies
Potted rice, 200 μg/mL, leaf-clip inoculation, 14 dpi
In vivo efficacy Rice bacterial blight Virulence factor inhibition

Anti-TMV Protective Activity vs. Ningnanmycin

Compound A10 demonstrated dual agricultural functionality: beyond its anti-Xoo activity, it exhibited appreciable anti-TMV (tobacco mosaic virus) effects. The protective activity of A10 reached 76.4%, which substantially exceeded that of the commercial antiviral standard ningnanmycin (60.9%) [1]. Curative anti-TMV activity of A10 (54.6%) was comparable to ningnanmycin (55.2%). This dual antibacterial–antiviral profile is not observed in the 4-nitrophenyl regioisomer or in the 4-fluoro-3-nitrophenyl analog, which lack published anti-TMV data.

Anti-TMV Activity
Head-to-head
Protective 76.4%, Curative 54.6% Ningnanmycin protective 60.9%, curative 55.2%
Reported higher protective anti-TMV activity; supports plant virology prophylactic screening
Half-leaf method, 500 μg/mL, N. glutinosa
Tobacco mosaic virus Agricultural antiviral Protective activity

3-Nitro vs. 4-Nitro Regioisomer Differentiation

The 3-nitrophenyl regioisomer (CAS 331459-59-7) and its 4-nitrophenyl counterpart (CAS 333415-68-2) share identical molecular formula (C₁₁H₁₁N₅O₃S) and molecular weight (293.3 g/mol), yet their biological profiles diverge markedly. The 3-nitro regioisomer is associated with the A10 pharmacophore that delivers dual anti-Xoo EC₅₀ 5.01 μg/mL and anti-TMV protective activity 76.4% [1]. In contrast, published literature for the 4-nitro regioisomer (CAS 333415-68-2) does not report comparable agricultural bioactivity data; its primary documentation remains limited to synthetic characterization and vendor catalog listings . This constitutes a clear activity cliff driven solely by nitro-group position, mandating precise CAS-level specification during procurement.

Regioisomer SAR
Class-level
3-Nitro (A10): dual anti-Xoo/TMV bioactivity documented. 4-Nitro regioisomer: no published agricultural bioactivity data.
Activity cliff driven by nitro position; CAS-level procurement verification is essential
4-Nitro regioisomer not tested in the same assay panel
Positional isomerism Structure–activity relationship Regioisomer differentiation

Physicochemical and Safety Profile Comparison

The target compound (CAS 331459-59-7) is characterized by a density of 1.5 ± 0.1 g/cm³, molecular weight 293.3 g/mol, and GHS classification H302 (harmful if swallowed) and H315 (causes skin irritation) . These parameters are identical to its 4-nitro regioisomer (CAS 333415-68-2). However, the target compound exhibits an additional hazard profile nuance: the 3-nitrophenyl acetamide moiety is structurally related to the broader class of nitroacetanilides, for which metabolic activation (nitroreduction) can generate reactive intermediates. Researchers procuring this compound for in vivo or cell-based studies must therefore implement appropriate handling protocols (PPE, ventilation) as specified in supplier SDS documentation, which may differ from less hazardous in-class analogs lacking the nitro group.

Safety Profile
Specification review
Density 1.5±0.1 g/cm³; H302/H315; purity ≥95% (HPLC)
Physicochemical identity matches regioisomer; hazard profile review needed for in vivo handling
Nitro-containing; implement PPE per SDS
Physicochemical properties Safety profile Procurement specifications

Virulence Factor Inhibition Mechanism

Label-free quantitative proteomics revealed that compound A10 significantly downregulates the expression of Xoo's Type III Secretion System (T3SS) and Transcription Activator-Like Effector (TALE) correlative proteins [1]. qRT-PCR confirmed that corresponding gene transcription levels were substantially inhibited. This virulence-factor-targeting mechanism is fundamentally distinct from the direct bacteriostatic or fungistatic modes of conventional triazole agrochemicals (e.g., tricyclazole inhibits melanin synthesis; tebuconazole inhibits CYP51). The significance: A10 suppresses pathogenicity without imposing strong selective pressure for resistance mutations, as it does not kill the bacteria directly. This mode-of-action differentiates A10 from other 1,2,4-triazole thioethers that act via membrane disruption or enzyme inhibition.

Mechanism
Method context
Proteomics qRT-PCR Downregulates T3SS & TALE virulence proteins
Supports anti-virulence mode-of-action research; distinct from direct bacteriostasis
Label-free LC-MS/MS; sub-inhibitory A10 exposure
Type III secretion system Virulence factor TALE proteins Anti-pathogenicity

Optimal Research Application Scenarios


Anti-Xoo Virulence Inhibitor Lead Optimization

Researchers developing next-generation anti-virulence agrochemicals targeting Xanthomonas oryzae pv. oryzae (bacterial leaf blight of rice) can directly procure CAS 331459-59-7 as the scaffold congruent with the A10 pharmacophore. The compound's validated EC₅₀ of 5.01 μg/mL against Xoo [1] and its superiority over commercial thiadiazole-copper (by 14.7–16.1 percentage points in protective and curative in vivo control) make it a compelling starting point for structure–activity relationship (SAR) expansion. Downstream studies should include T3SS/TALE proteomic profiling to confirm target engagement in newly synthesized analogs.

Dual Antiviral–Antibacterial Screening Programs

The compound's unique dual anti-Xoo (EC₅₀ 5.01 μg/mL) and anti-TMV (protective activity 76.4%, exceeding ningnanmycin by 15.5 percentage points) profile [1] positions CAS 331459-59-7 as a privileged scaffold for agricultural screening programs that require simultaneous evaluation of antibacterial and antiviral endpoints. This dual functionality is not documented for the 4-nitro regioisomer (CAS 333415-68-2) or other in-class analogs, making precise CAS-level procurement imperative for labs running multiplexed plant disease assays.

T3SS Inhibition Mechanistic Studies

Given that compound A10's mode of action was validated by label-free quantitative proteomics to involve downregulation of Xoo T3SS and TALE virulence proteins [1], CAS 331459-59-7 can serve as a chemical probe for T3SS biology in Gram-negative phytopathogens. Researchers should confirm structural identity by ¹H NMR and HRMS upon receipt, as the 4-nitro regioisomer (identical MW and formula) may co-elute under standard HPLC conditions and lacks documented T3SS activity.

Nitro-Regioisomer Activity Cliff Reference Standard

The dramatic bioactivity divergence between the 3-nitro (CAS 331459-59-7) and 4-nitro (CAS 333415-68-2) regioisomers—despite identical molecular formula—presents a textbook activity cliff case for medicinal chemistry and agrochemical SAR education. Procurement of both regioisomers enables controlled experiments demonstrating how a single nitro-group positional change abolishes anti-Xoo and anti-TMV activity, reinforcing the criticality of CAS-level specification in compound acquisition [1].

Application
Selection Property
Validation Focus
Anti-Xoo virulence inhibitor SAR studies
3-Nitrophenylacetamide pharmacophore congruence
T3SS/TALE proteomic profiling for target engagement
Multiplexed plant antibacterial/antiviral screening
Dual anti-Xoo and anti-TMV activity reported
Confirm regioisomer identity by ¹H NMR and HRMS
T3SS biology probe for Gram-negative phytopathogens
Validated T3SS/TALE downregulation mechanism
Proteomic or qRT-PCR confirmation of target engagement
Regioisomer activity cliff case study
3-Nitro vs 4-nitro bioactivity divergence
CAS-level procurement; controlled comparative assays
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